Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-aminobenzothiazole-6-carboxylate is a related compound with the molecular formula C10H10N2O2S . It’s a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .
Synthesis Analysis
While specific synthesis information for Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate is not available, related compounds such as 2-aminothiazole-4-carboxylate Schiff bases have been synthesized and characterized by FTIR and NMR .
Scientific Research Applications
Heterocyclic Compound Synthesis
Research on heterocyclic compounds, including thiazole derivatives, has shown their significance in the synthesis of anti-inflammatory, analgesic, and antipyretic agents. For instance, ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and 2-methylimidazo[2,1-b]benzothiazole-3-carboxylates were prepared and evaluated for their biological activities, showcasing the versatility of thiazole derivatives in medicinal chemistry (Abignente et al., 1983).
Drug Discovery Building Blocks
The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives demonstrates their value as new building blocks in drug discovery. These compounds offer a versatile framework for substitution at multiple positions, enabling the exploration of chemical space around potential therapeutic targets (Durcik et al., 2020).
Spectroscopic Characterization and Crystallographic Behavior
Studies on ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate highlight the importance of spectroscopic and crystallographic analysis in understanding the properties of thiazole derivatives. These analyses provide insights into molecular geometry, hydrogen bonding sites, and electronic properties, which are crucial for designing compounds with desired biological activities (Haroon et al., 2018).
Immunomodulatory and Anticancer Activities
Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate and its derivatives have been investigated for their immunomodulatory and anticancer activities. These compounds exhibit significant inhibitory effects on LPS-stimulated NO generation and possess cytotoxicity against colon and hepatocellular carcinoma cells, showcasing the potential of thiazole derivatives in cancer therapy (Abdel‐Aziz et al., 2009).
Piperidine Substituted Benzothiazole Derivatives
The synthesis of piperidine substituted benzothiazole derivatives reveals their antibacterial and antifungal properties. This research underscores the potential of thiazole derivatives in developing new antimicrobial agents, highlighting their broad application in addressing various microbial infections (Shafi et al., 2021).
Future Directions
Properties
IUPAC Name |
ethyl 2-[(4-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-2-23-16(22)11-5-8-13-14(9-11)24-17(19-13)20-15(21)10-3-6-12(18)7-4-10/h3-9H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABIFMKJVZZYAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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